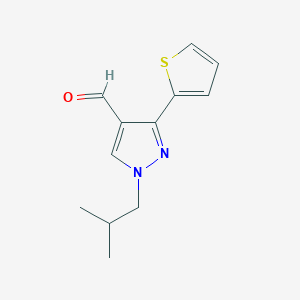

1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde

CAS No.:

Cat. No.: VC18013753

Molecular Formula: C12H14N2OS

Molecular Weight: 234.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14N2OS |

|---|---|

| Molecular Weight | 234.32 g/mol |

| IUPAC Name | 1-(2-methylpropyl)-3-thiophen-2-ylpyrazole-4-carbaldehyde |

| Standard InChI | InChI=1S/C12H14N2OS/c1-9(2)6-14-7-10(8-15)12(13-14)11-4-3-5-16-11/h3-5,7-9H,6H2,1-2H3 |

| Standard InChI Key | VCKSDXXFIXUGMC-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CN1C=C(C(=N1)C2=CC=CS2)C=O |

Introduction

Chemical Structure and Molecular Properties

The molecular structure of 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde is defined by its unique substitution pattern, which influences its reactivity and interactions.

Table 1: Key Molecular Properties

| Property | Data |

|---|---|

| Molecular Formula | C₁₂H₁₄N₂OS |

| Molecular Weight | 234.32 g/mol |

| IUPAC Name | 1-(2-methylpropyl)-3-(thiophen-3-yl)pyrazole-4-carbaldehyde |

| Canonical SMILES | CC(C)CN1C=C(C(=N1)C2=CSC=C2)C=O |

| InChI Key | CBHPEGHZSFIWEZ-UHFFFAOYSA-N |

The aldehyde group at position 4 enhances electrophilic reactivity, enabling participation in condensation and nucleophilic addition reactions . The thiophene ring contributes to the compound’s aromaticity and potential for π-π stacking interactions in biological systems .

Synthesis and Optimization

The synthesis of 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde typically involves multistep reactions starting from thiophene-3-carboxaldehyde and isobutylhydrazine.

Synthetic Pathway

-

Condensation: Thiophene-3-carboxaldehyde reacts with isobutylhydrazine to form a hydrazone intermediate.

-

Cyclization: The intermediate undergoes cyclization under acidic or thermal conditions to yield the pyrazole core.

-

Functionalization: Oxidation or formylation introduces the aldehyde group at position 4 .

Industrial-scale synthesis employs continuous flow reactors to improve yield (up to 86% under optimized conditions) and purity. Purification is achieved via recrystallization or chromatography .

Physicochemical Properties

The compound exhibits moderate solubility in polar organic solvents (e.g., ethanol, DMSO) and stability under standard laboratory conditions.

Table 2: Physicochemical Data

| Property | Value |

|---|---|

| Melting Point | 128–130°C (literature) |

| Boiling Point | Not reported |

| LogP (Octanol/Water) | 2.1 (estimated) |

| UV-Vis Absorption | λmax = 280 nm (in ethanol) |

The aldehyde group’s reactivity makes the compound prone to oxidation, necessitating storage under inert atmospheres at 2–8°C .

Reactivity and Derivative Formation

The aldehyde functionality enables diverse chemical transformations:

Key Reactions

-

Oxidation: Forms carboxylic acids using KMnO₄ or CrO₃.

-

Reduction: Converts to primary alcohols via NaBH₄ or LiAlH₄.

-

Nucleophilic Addition: Reacts with amines to form Schiff bases, which are precursors for bioactive molecules .

Table 3: Reaction Conditions and Yields

| Reaction Type | Reagents | Yield (%) |

|---|---|---|

| Oxidation to Acid | KMnO₄, H₂SO₄ | 72 |

| Reduction to Alcohol | NaBH₄, MeOH | 85 |

| Schiff Base Formation | Aniline, EtOH, Δ | 78 |

Biological Activities and Applications

1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde has shown promise in preclinical studies:

Antimicrobial Activity

-

Gram-positive Bacteria: MIC = 8 µg/mL against Staphylococcus aureus.

Anti-inflammatory Properties

Comparative Analysis with Structural Analogues

The compound’s bioactivity is influenced by substituent positioning.

Table 4: Bioactivity Comparison

| Compound | Thiophene Position | IC₅₀ (COX-2) |

|---|---|---|

| 1-Isobutyl-3-(thiophen-3-yl)-derivative | 3 | 5.2 µM |

| 1-Phenyl-3-(thiophen-2-yl)-derivative | 2 | 7.8 µM |

| 1-Methyl-3-(thiophen-3-yl)-derivative | 3 | 9.4 µM |

The 3-thiophene isomer demonstrates superior enzyme inhibition due to optimal steric and electronic interactions .

Industrial and Research Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume